4-Fluorobenzoic acid
Overview
Description
4-Fluorobenzoic acid, also known as para-fluorobenzoic acid, is an organic compound with the chemical formula C7H5FO2. This colorless solid is a derivative of benzoic acid, where a fluorine atom is substituted at the para position of the benzene ring. It is commonly used as a synthetic intermediate in various chemical reactions .
Scientific Research Applications
4-Fluorobenzoic acid has a wide range of applications in scientific research:
Biology: It is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It serves as a precursor in the manufacture of dyes, polymers, and other industrial chemicals.
Mechanism of Action
Target of Action
4-Fluorobenzoic acid is primarily used as an intermediate in organic synthesis . It has been used in the synthesis of compounds that possess activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
It is known that the compound can interact with its targets (ache and buche) to inhibit their activity . This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it has been observed to form by the aerobic biotransformation of 4-fluorocinnamic acid . In addition, it is used in the synthesis of compounds that can inhibit AChE and BuChE, affecting the cholinergic system .
Pharmacokinetics
It is known that the compound is soluble in alcohol and hot water, and very slightly soluble in cold water . This solubility profile may influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of this compound is the inhibition of AChE and BuChE, leading to increased levels of acetylcholine . This can affect various processes in the nervous system, potentially leading to changes in nerve signal transmission.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its distribution and bioavailability in the body . Additionally, its stability and efficacy can be influenced by factors such as temperature and pH.
Safety and Hazards
4-Fluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Biochemical Analysis
Biochemical Properties
4-Fluorobenzoic acid is used as an intermediate in organic synthesis . It is soluble in alcohol, hot water, methanol, and ether, but very slightly soluble in cold water
Cellular Effects
It is known that fluorinated compounds can interact with various cellular processes
Molecular Mechanism
It is known that fluorinated compounds can interact with biomolecules and can influence enzyme activity
Metabolic Pathways
It is known that this compound can be formed by the aerobic biotransformation of 4-fluorocinnamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzoic acid can be synthesized via the Schiemann reaction. In this process, 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then treated with tetrafluoroborate to introduce the fluoride ion. The ester is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the aerobic biotransformation of 4-fluorocinnamic acid. This method leverages microbial processes to convert 4-fluorocinnamic acid into this compound under aerobic conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution: Products include various substituted benzoic acids.
Reduction: Products include 4-fluorobenzyl alcohol and 4-fluorobenzaldehyde.
Oxidation: Products include this compound derivatives with additional functional groups.
Comparison with Similar Compounds
2-Fluorobenzoic Acid: The ortho isomer of 4-fluorobenzoic acid.
3-Fluorobenzoic Acid: The meta isomer of this compound.
4-Chlorobenzoic Acid: Similar structure but with a chlorine atom instead of fluorine.
4-Bromobenzoic Acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: this compound is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. The para position of the fluorine atom allows for distinct electronic effects, making it a preferred intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDXOIZLAWGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Record name | 4-fluorobenzoic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-fluorobenzoic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
499-90-1 (mono-hydrochloride salt) | |
Record name | p-Fluorobenzoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456224 | |
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DSSTOX Substance ID |
DTXSID9060023 | |
Record name | Benzoic acid, 4-fluoro- | |
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Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | p-Fluorobenzoic acid | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | p-Fluorobenzoic acid | |
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CAS No. |
456-22-4 | |
Record name | 4-Fluorobenzoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=456-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Fluorobenzoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456224 | |
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Record name | 4-FLUOROBENZOIC ACID | |
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Record name | Benzoic acid, 4-fluoro- | |
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Record name | Benzoic acid, 4-fluoro- | |
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Record name | 4-fluorobenzoic acid | |
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Record name | 4-Fluorobenzoic Acid | |
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Record name | P-FLUOROBENZOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Fluorobenzoic acid?
A1: this compound has the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F): Provides information about the hydrogen and fluorine environments within the molecule. [, , , ]
- Fourier Transform Infrared (FT-IR) spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, , , ]
- UV-Vis Spectroscopy: Can reveal electronic transitions within the molecule and help determine its absorption characteristics. []
Q3: Is this compound stable under ambient conditions?
A3: Yes, this compound is generally stable under normal conditions of temperature and pressure. []
Q4: Are there any specific material compatibilities or incompatibilities to be aware of?
A4: While specific compatibility data may vary, this compound, like other carboxylic acids, should be handled with care and may react with strong bases, oxidizing agents, and some metals. Consult the compound's safety data sheet for specific handling and storage recommendations.
Q5: How does the fluorine atom in this compound influence its properties compared to benzoic acid?
A5: The fluorine atom in the para position of this compound influences its properties in several ways:
- Electron-withdrawing effect: The strong electronegativity of fluorine withdraws electron density from the benzene ring, influencing the acidity of the carboxylic acid group and its reactivity in various chemical reactions. [, , ]
- Lipophilicity: The fluorine atom generally increases the lipophilicity of the molecule compared to benzoic acid, potentially impacting its ability to interact with biological membranes and enzymes. []
- Hydrogen bonding: The fluorine atom can participate in weak hydrogen bonding interactions, which can influence the compound's crystal packing and interactions with biological targets. [, ]
Q6: Have modifications to the structure of this compound been explored?
A6: Yes, numerous studies have explored modifications of the this compound structure, often with the goal of altering its biological activity or physicochemical properties. These modifications include:
- Esterification: Replacing the hydrogen atom of the carboxylic acid group with various alkyl or aryl groups can alter the compound's lipophilicity, hydrolysis rate, and biological activity. [, , , ]
- Substitution on the aromatic ring: Introducing additional substituents on the benzene ring can modulate the electronic properties and steric hindrance of the molecule, influencing its interactions with biological targets. [, , , , , ]
- Formation of heterocyclic derivatives: Reacting this compound with various reagents can lead to the formation of heterocyclic compounds like oxadiazoles, thiadiazoles, and triazines, potentially with distinct biological activities. [, , ]
Q7: What are some potential applications of this compound and its derivatives?
A7: this compound and its derivatives have demonstrated potential in various applications, including:
- Herbicides: Saflufenacil, a derivative of this compound, exhibits strong herbicidal activity and is used in agriculture to control weeds. []
- Insecticides: Certain hydrazide-hydrazones and oxadiazole derivatives derived from this compound show promising insecticidal and biting deterrent activities against mosquitoes. []
- Antibacterial agents: Thiadiazolotriazinone derivatives incorporating this compound have demonstrated antibacterial activity. []
- Antioxidants: Schiff bases and oxadiazole analogs derived from this compound exhibit DPPH radical scavenging activity, suggesting potential as antioxidants. []
- Cholinesterase inhibitors: Derivatives of this compound linked to tetrahydroacridine show inhibitory activity against cholinesterases, suggesting potential for treating Alzheimer's disease. []
- Radiographic opaques: Some this compound derivatives containing bromine or iodine atoms have been investigated as potential radiographic contrast agents due to their ability to absorb X-rays. [, ]
- Anticancer agents: A cobalt sodium complex with a Schiff base ligand derived from this compound demonstrated anticancer activity against human breast cancer cells. []
- Nucleating agents: this compound can act as a nucleating agent, influencing the crystallization behavior and properties of polymers like isotactic polypropylene. []
Q8: How does this compound compare to other alternatives in these applications?
A8: The performance of this compound and its derivatives compared to alternatives depends on the specific application:
- Herbicides: Saflufenacil is reported to have excellent herbicidal activity compared to some existing herbicides. []
- Insecticides: Some this compound derivatives show comparable biting deterrent activity to DEET, a widely used insect repellent. []
- Radiographic opaques: Certain derivatives exhibit comparable or superior opacity to tetraiodophenolphthalein, a commonly used contrast agent. []
Q9: Is this compound biodegradable?
A9: Yes, certain bacterial strains can degrade this compound. For example, a consortium of Arthrobacter sp. and Ralstonia sp. can completely mineralize this compound and release fluoride. []
Q10: What are the pathways involved in the biodegradation of this compound?
A10: Research suggests multiple pathways for this compound degradation:
- β-Oxidation pathway: Arthrobacter sp. degrades this compound through a β-oxidation mechanism, initiating with the formation of 4-Fluorocinnamoyl-CoA. []
- Degradation via 4-Fluorocatechol: Some bacterial strains, including Alcaligenes and Pseudomonas species, degrade this compound via 4-Fluorocatechol. []
- Degradation via 4-Hydroxybenzoate: Aureobacterium sp. degrades this compound via a novel pathway involving 4-Hydroxybenzoate and 3,4-dihydroxybenzoate as intermediates. []
Q11: What is the environmental impact of this compound and its degradation products?
A11: While biodegradation pathways exist, the release of fluoride ions during the breakdown of this compound raises concerns about potential environmental impacts. [] Research on the ecotoxicological effects of this compound and its degradation products on various organisms and ecosystems is crucial to evaluate and mitigate potential risks.
Q12: Have computational methods been used to study this compound?
A12: Yes, computational chemistry has been employed to study various aspects of this compound, including:
- Molecular modeling: To understand its conformational preferences, electronic structure, and interactions with other molecules. [, , ]
- Quantum chemical calculations: Density functional theory (DFT) calculations have been used to determine electronic properties, analyze intermolecular interactions like C–H···F hydrogen bonds, and predict reactivity. [, , ]
- Molecular docking: To predict the binding modes and affinities of this compound and its derivatives with biological targets such as enzymes and receptors. [, ]
Q13: Have QSAR models been developed for this compound and its derivatives?
A13: While specific QSAR models for this compound might not be explicitly mentioned in the provided abstracts, the studies highlight the relationship between structural modifications and biological activity. This information can contribute to building QSAR models for predicting the activity of new derivatives. [, , , ]
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